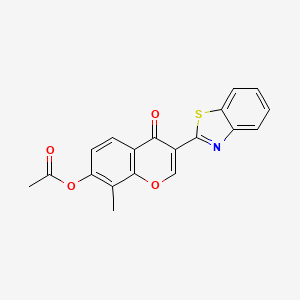

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate

Description

This compound (CAS: 384361-23-3) is a benzothiazole-chromenone hybrid with the molecular formula C₁₉H₁₃NO₄S (molecular weight: 351.376 g/mol) . Its structure features a benzothiazole ring fused to a 4-oxo-4H-chromen scaffold, with an 8-methyl substituent and a 7-acetoxy group.

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c1-10-15(24-11(2)21)8-7-12-17(22)13(9-23-18(10)12)19-20-14-5-3-4-6-16(14)25-19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGLMAZPZQWWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with appropriate aldehydes to form benzothiazole derivatives. This is followed by the reaction with chromenone derivatives under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the benzothiazole ring, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate typically involves several organic reactions. The compound can be synthesized through a multi-step process that often includes:

Key Steps:

- Formation of Benzothiazole Derivative: The initial step may involve the synthesis of a benzothiazole derivative through reactions involving thiazole and aromatic aldehydes.

- Chromone Formation: The chromone structure is introduced via condensation reactions with appropriate acetophenones.

- Acetylation: Finally, acetylation is carried out to introduce the acetate group, completing the synthesis.

Biological Activities

Research has shown that 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have reported that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth compared to standard antibiotics like Ciprofloxacin .

Antitubercular Activity

Recent research highlights the potential of benzothiazole-based compounds in combating tuberculosis. The structural similarities between these compounds and known antitubercular agents suggest that they may also possess similar mechanisms of action against Mycobacterium tuberculosis .

Anti-inflammatory and Antioxidant Properties

Compounds containing the benzothiazole moiety have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, indicating their potential as therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate and its derivatives:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzothiazole, chromenone, or substituent groups. Below is a detailed comparison:

Chromenone-Based Analogs

- 8-Methyl-2-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)-2H-chromen-7-yl acetate (CAS: 855774-29-7): Key Difference: The chromenone core is extended with a benzo[f]chromen system, increasing planarity and conjugation. Implications: Enhanced π-π stacking interactions may improve crystallinity or binding to aromatic protein pockets. However, the larger structure (MW: ~437 g/mol) could reduce solubility compared to the target compound .

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one (CAS: 308297-79-2):

- Key Difference : Replacement of the 7-acetoxy group with a hydroxy group and addition of a 4-methylpiperazinylmethyl substituent.

- Implications : The polar piperazine moiety likely enhances water solubility and bioavailability. The hydroxy group may participate in hydrogen bonding, affecting receptor binding .

Benzothiazole-Containing Derivatives

- 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14): Key Difference: A pyrimidine-carboxamide replaces the chromenone core, with bromo and methylsulfanyl substituents.

- Patent-derived benzothiazole analogs (e.g., Example 1 in ): Key Difference: Incorporation of tetrahydroquinoline or pyridopyridazine scaffolds instead of chromenone.

Functional Group Modifications

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves condensation of benzothiazole-2-carboxylic acid derivatives with chromenone intermediates under acid catalysis (similar to methods in ) .

- Hydrogen-bonding patterns (as in ) would clarify its solid-state packing .

- Biological Activity : While direct data is absent, structurally related benzothiazoles (e.g., ’s Cpd D) inhibit phosphatases or kinases, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its various biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and hepatoprotective effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a chromenone core linked to a benzothiazole moiety, which is known for conferring diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Studies have shown that it can:

- Inhibit Proliferation : The compound effectively reduces the proliferation of various cancer cell lines.

- Induce Apoptosis : Mechanistic studies suggest that it promotes apoptosis through the modulation of key signaling pathways such as AKT and ERK pathways .

Case Study : In a study involving various benzothiazole derivatives, compounds similar to 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate demonstrated a marked decrease in the viability of A431 and A549 cancer cells at concentrations as low as 1 µM .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against a range of pathogens:

- Bacterial Inhibition : It shows potent activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Effective against common fungi such as Candida albicans.

Research Findings : In vitro studies revealed that the compound disrupts microbial membranes, leading to cell death .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 12 µg/mL |

3. Antioxidant Properties

The structural characteristics of the compound suggest potential antioxidant activity:

- Radical Scavenging : It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Mechanism : The antioxidant activity is attributed to the presence of functional groups capable of donating electrons to free radicals.

4. Anti-inflammatory Effects

Preliminary studies indicate that this compound possesses anti-inflammatory properties:

- Cytokine Modulation : It may reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Clinical Relevance : These effects suggest potential applications in treating inflammatory conditions like arthritis .

5. Hepatoprotective Potential

Research into the hepatoprotective effects of this compound indicates:

- Liver Cell Protection : It shows promise in mitigating liver damage induced by toxins or alcohol.

Study Insights : Ongoing mechanistic studies aim to elucidate how this compound protects liver cells from oxidative damage and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.